molecular formula C19H19FN2O3S2 B2636614 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 896608-19-8

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2636614
CAS No.: 896608-19-8
M. Wt: 406.49
InChI Key: HOMRMUQONMTRRI-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorosulfonic acid for sulfonation, followed by ammonia for sulfonamide formation.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzene derivatives.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
  • N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Uniqueness

The presence of the fluorophenyl group in N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets compared to its chloro- and bromo- analogs .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-11-17(7-8-18(13)25-2)27(23,24)21-10-9-16-12-26-19(22-16)14-3-5-15(20)6-4-14/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMRMUQONMTRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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